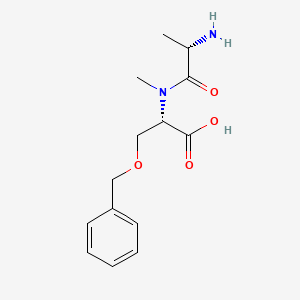

L-Alanyl-O-benzyl-N-methyl-L-serine

Description

Significance of Modified Amino Acids and Peptide Derivatives in Research

The foundation of proteins and peptides is a set of 20 canonical amino acids. However, the field of chemical biology has expanded this toolkit significantly by creating and incorporating modified amino acids and their derivatives. rsc.orgamerigoscientific.com These non-natural amino acids are powerful tools for addressing the limitations of natural peptides, which often suffer from poor stability against degradation by enzymes (proteolysis), low bioavailability, and limited cell permeability. nih.govresearchgate.netresearchgate.net

Modifications can be made to the amino acid backbone or the side chains. Simple changes, such as methylation, acetylation, or phosphorylation, can profoundly alter a peptide's properties. amerigoscientific.com For instance, N-methylation, the addition of a methyl group to the amide nitrogen in the peptide backbone, is a key strategy used to enhance the metabolic stability and intestinal permeability of peptide-based drugs. nih.govnih.govmerckmillipore.com This modification can also increase a peptide's solubility and influence its three-dimensional shape, which is crucial for its interaction with biological targets. merckmillipore.com By introducing these tailored building blocks, researchers can design peptides with improved therapeutic potential, creating molecules with enhanced potency, selectivity, and durability for use in drug discovery and development. nih.govnumberanalytics.com

Overview of Non-Canonical Amino Acid Derivatives and Their Role in Molecular Design

Non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), are those not among the 20 genetically coded amino acids. nih.gov They can be found in nature, often as secondary metabolites in organisms like bacteria and fungi, or they can be produced through chemical synthesis. rsc.orgnih.gov The incorporation of ncAAs into peptides is a cornerstone of modern molecular design and the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.netnih.gov

The structural diversity of ncAAs is vast and includes D-amino acids (mirror images of the natural L-amino acids), N-alkylated amino acids, and residues with modified side chains. researchgate.netnih.gov This diversity allows medicinal chemists to fine-tune the properties of a peptide. For example:

Enhanced Stability: Introducing ncAAs can make peptides resistant to degradation by proteases, extending their half-life in the body. nih.govnih.gov

Conformational Control: The unique shapes of ncAAs can force a peptide chain to adopt a specific three-dimensional conformation, which can be essential for high-affinity binding to a biological target like a receptor or enzyme. nih.gov

Improved Pharmacokinetics: Modifications can increase a peptide's ability to cross cell membranes or improve its oral bioavailability, a major challenge for peptide-based drugs. nih.gov

Novel Functionality: ncAAs can introduce new chemical groups, such as fluorescent labels or reactive handles for attaching drugs, which are invaluable for research and therapeutic applications.

The rational design of peptides using ncAAs has become a critical strategy in developing new therapeutics, from antimicrobial agents to anticancer drugs. rsc.orgnih.gov

Structural Context and Nomenclature of L-Alanyl-O-benzyl-N-methyl-L-serine

While direct research findings on the dipeptide this compound are not prominent in publicly available literature, its structure and function can be understood by breaking down its name and analyzing its components in the context of peptide synthesis.

The name describes a dipeptide constructed from two amino acids, L-alanine and L-serine, with specific modifications:

L-Alanyl- : This indicates that L-alanine is the N-terminal amino acid. Its amino group is free (or would be, if not part of a larger chain), and its carboxyl group forms a peptide bond with the next residue.

-O-benzyl- : This modification is on the L-serine residue. The hydroxyl (-OH) group on the side chain of serine has been converted to a benzyl (B1604629) ether (-O-CH₂-Ph). In peptide synthesis, the benzyl group serves as a common "protecting group" for the serine hydroxyl function. libretexts.orgpeptide.com It prevents the hydroxyl group from participating in unwanted side reactions during the peptide coupling steps and can be removed later in the synthesis. libretexts.orgnih.gov

-N-methyl- : This indicates that the nitrogen atom of the L-serine's amide backbone is methylated. As discussed, this modification is known to increase resistance to enzymatic cleavage and can influence the peptide's conformation. nih.govmerckmillipore.com

-L-serine : This is the C-terminal amino acid, which has been modified with the O-benzyl and N-methyl groups.

The presence of the O-benzyl protecting group strongly suggests that This compound is not an end-product intended for biological study, but rather a protected dipeptide intermediate. Such intermediates are crucial building blocks in the stepwise assembly of longer, more complex peptides using a strategy known as solid-phase peptide synthesis. libretexts.orgucalgary.ca A commercially available precursor, Fmoc-N-methyl-O-benzyl-L-serine, underscores the utility of this modified residue in synthetic peptide chemistry. echemi.comchemimpex.com

Below are the predicted properties for the compound and its key modified component.

Table 1: Predicted Properties of this compound Note: These properties are calculated based on the chemical structure, as experimental data for this specific compound is not readily available.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 280.32 g/mol |

| Structure | A dipeptide consisting of L-alanine linked to an L-serine residue that is N-methylated on the backbone amide and O-benzylated on the side chain hydroxyl group. |

| Likely Application | Protected dipeptide intermediate for use in solution-phase or solid-phase peptide synthesis. |

Table 2: Properties of Key Precursor Fmoc-N-methyl-O-benzyl-L-serine Data sourced from chemical suppliers. chemimpex.com

| Property | Value |

|---|---|

| CAS Number | 84000-14-6 |

| Molecular Formula | C₂₆H₂₅NO₅ |

| Molecular Weight | 431.5 g/mol |

| Primary Use | Fmoc-protected amino acid derivative for solid-phase peptide synthesis. |

Structure

3D Structure

Properties

CAS No. |

921934-59-0 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12-/m0/s1 |

InChI Key |

FZFGMPLIFZFUTQ-JQWIXIFHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Alanyl O Benzyl N Methyl L Serine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target dipeptide, L-Alanyl-O-benzyl-N-methyl-L-serine, reveals several strategic disconnections. The primary disconnection is at the amide bond, yielding two main building blocks: an activated L-Alanine derivative and O-benzyl-N-methyl-L-serine.

An alternative retrosynthetic approach involves the initial synthesis of N-methyl-L-serine, followed by O-benzylation and subsequent coupling with L-Alanine. The choice between these pathways often depends on the compatibility of the protecting groups and the reaction conditions required for each step. The synthesis of peptides containing N-methylated amino acids can be challenging due to the increased steric hindrance of the N-methyl group, which can impede coupling reactions. peptide.com

Synthesis of O-Benzyl-L-serine Precursors and Building Blocks

The synthesis of O-benzyl-L-serine is a fundamental step in the preparation of the target dipeptide. This involves the protection of the serine side-chain hydroxyl group to prevent unwanted side reactions during subsequent peptide coupling steps.

The O-benzylation of the L-serine side chain is typically achieved by reacting a suitably N-protected L-serine derivative with a benzylating agent. A common method involves the use of benzyl (B1604629) bromide in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). rsc.org Another approach utilizes the reaction of the cesium salt of N-Boc-L-serine with benzyl bromide in DMF to yield the corresponding benzyl ester. nih.gov

| Reagent System | Description | Reference |

| Benzyl bromide / NaH in DMF | A widely used method for the benzylation of alcohols, offering good yields. rsc.org | |

| Benzyl bromide / Cesium salt of N-Boc-L-serine in DMF | Provides excellent yield for the preparation of the benzyl ester. nih.gov |

Boc (tert-Butoxycarbonyl): The Boc group is a widely used protecting group that is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). orgsyn.orgpeptide.com The synthesis of N-Boc-O-benzyl-L-serine has been reported through various methods, including the reaction of L-serine with di-tert-butyl dicarbonate (B1257347) followed by benzylation. rsc.orgacs.orgacs.org

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS) due to its lability to mild basic conditions, typically a solution of piperidine (B6355638) in DMF. chemimpex.com This allows for the sequential addition of amino acids to a growing peptide chain.

Cbz (Carboxybenzyl): The Cbz group is another common N-protecting group that can be removed by catalytic hydrogenation. researchgate.net This method is advantageous when other protecting groups sensitive to acid or base are present in the molecule.

| Protecting Group | Abbreviation | Removal Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Commonly used in solution-phase and Boc-based SPPS. orgsyn.orgpeptide.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Standard for Fmoc-based SPPS. chemimpex.com |

| Carboxybenzyl | Cbz | Catalytic hydrogenation | Orthogonal to acid- and base-labile groups. researchgate.net |

Synthesis of N-Methyl-L-serine Precursors and Building Blocks

The introduction of an N-methyl group into an amino acid can significantly enhance the pharmacological properties of a peptide. mdpi.com The synthesis of N-methyl-L-serine is a key step in the preparation of this compound.

Direct N-methylation of the L-serine α-amine can be challenging due to the potential for over-methylation and side reactions with the hydroxyl group. Therefore, indirect methods are often preferred.

A powerful and widely used strategy for the N-methylation of amino acids, including serine, involves the formation of a 5-oxazolidinone (B12669149) intermediate. nih.govresearchgate.netresearchgate.netacs.org This method offers a unified approach for synthesizing N-methyl derivatives of many common amino acids. nih.govresearchgate.netacs.org

The general procedure involves the condensation of an N-protected amino acid, such as Fmoc-serine, with paraformaldehyde in the presence of an acid catalyst to form the corresponding N-protected 5-oxazolidinone. researchgate.net Subsequent reductive cleavage of the oxazolidinone ring yields the N-methylated amino acid. A common reducing agent for this transformation is a combination of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). researchgate.net This methodology has been shown to be effective for serine, providing improved methods for its N-methylation. nih.govresearchgate.netacs.org

| Step | Description | Reagents | Reference |

| Oxazolidinone Formation | Condensation of an N-protected amino acid with formaldehyde. | Paraformaldehyde, p-toluenesulfonic acid | researchgate.net |

| Reductive Cleavage | Ring opening of the oxazolidinone to yield the N-methylated product. | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) | researchgate.net |

Strategies for N-Methylation of L-Serine Alpha-Amine

Alternative N-Alkylation Approaches for Amino Acids

The introduction of a methyl group onto the nitrogen of an amino acid is a critical modification that can enhance a peptide's therapeutic properties, such as increased metabolic stability and improved membrane permeability. acs.orgresearchgate.net While direct alkylation is a common method, several alternative approaches offer advantages in terms of selectivity and milder reaction conditions.

One prevalent strategy involves the N-alkylation of N-acyl or N-carbamoyl amino acids using sodium hydride and methyl iodide. monash.edu This method has been widely applied for the synthesis of various N-methyl amino acids (NMAs). monash.edu Another approach utilizes amide-like protection with sulfonamides, carbamates, or amides for N-methylation. monash.edu For instance, N-tosyl α-amino acids can be methylated with sodium hydroxide (B78521) and methyl iodide, offering the benefit of highly crystalline products, although the subsequent removal of the tosyl group can be challenging. monash.edu A milder alternative involves the use of N-nitrobenzenesulfonamides, which allows for site-selective N-methylation on a solid support. monash.edu

More recently, catalytic methods have emerged as a sustainable alternative. A notable development is the direct N-alkylation of unprotected α-amino acids with alcohols, which produces water as the only byproduct and often proceeds with excellent retention of stereochemistry. nih.govresearchgate.net This method is highly selective and allows for both mono- and di-N-alkylation. nih.govresearchgate.net For example, an iron-catalyzed route using renewable fatty alcohols provides a green pathway to fully bio-based N-alkyl amino acids. nih.govresearchgate.net

The synthesis of N-methyl-L-serine, a direct precursor for the target dipeptide, can be achieved by the transfer of a methyl group to the amino group of L-serine. Enzymatic methods, employing N-methyltransferases, offer a highly specific route for this transformation.

| N-Alkylation Method | Reagents/Conditions | Advantages | Disadvantages | Reference(s) |

| N-Acyl/N-Carbamoyl Alkylation | Sodium hydride, Methyl iodide | Broadly applicable | Use of strong base | monash.edu |

| N-Tosyl Sulfonamide Alkylation | Sodium hydroxide, Methyl iodide | Crystalline products | Harsh deprotection conditions | monash.edu |

| N-Nitrobenzenesulfonamide Alkylation | - | Site-selective on solid support | - | monash.edu |

| Catalytic N-Alkylation with Alcohols | Ruthenium or Iron catalyst, Alcohol | Sustainable, High selectivity, Water as byproduct | Requires catalyst | nih.govresearchgate.net |

| Enzymatic N-Methylation | N-methyltransferase, S-adenosyl methionine | High specificity | Enzyme availability and stability |

O-Protection Strategies for N-Methyl-L-serine Side Chain Hydroxyl

Protecting the hydroxyl group of the serine side chain is crucial to prevent unwanted side reactions during peptide synthesis. biosynth.comspringernature.com The choice of protecting group is dictated by its stability under the reaction conditions and the ease of its selective removal. biosynth.comnih.gov

For the synthesis of this compound, the benzyl (Bzl) group is a common choice for protecting the serine hydroxyl. peptide.compeptide.com The benzyl ether is stable under the conditions used for both Boc and Fmoc solid-phase peptide synthesis (SPPS). peptide.com In Boc chemistry, the benzyl group is typically removed simultaneously with the final cleavage of the peptide from the resin using strong acids like HF or TFMSA. peptide.com In solution-phase synthesis, the benzyl group can be removed by hydrogenolysis. peptide.comfishersci.co.uk

Other protecting groups for the serine hydroxyl include the tert-butyl (tBu) ether, which is commonly used in Fmoc chemistry and is removed with trifluoroacetic acid (TFA). peptide.comiris-biotech.de The trityl (Trt) group is another option that can be selectively deprotected on the resin, which is particularly useful for synthesizing modified peptides. peptide.com Carbonate-based protecting groups, such as benzyloxycarbonyl (Cbz) and propargyloxycarbonyl (Poc), have also been employed. ias.ac.in The Poc group, for instance, is stable to both acidic and basic conditions commonly used in peptide synthesis and can be removed under mild, neutral conditions. ias.ac.in

| Protecting Group | Abbreviation | Common Deprotection Conditions | Compatibility | Reference(s) |

| Benzyl | Bzl | Hydrogenolysis; Strong acids (HF, TFMSA) | Boc and Fmoc SPPS | peptide.compeptide.comfishersci.co.uk |

| tert-Butyl | tBu | Trifluoroacetic acid (TFA) | Fmoc SPPS | peptide.comiris-biotech.de |

| Trityl | Trt | Mild acid (selective on-resin deprotection) | Fmoc SPPS | peptide.com |

| Propargyloxycarbonyl | Poc | Tetrathiomolybdate (mild, neutral) | Stable to acid and base | ias.ac.in |

Dipeptide Bond Formation Methodologies

The formation of the peptide bond between L-alanine and O-benzyl-N-methyl-L-serine is a critical step that requires careful selection of coupling reagents to overcome the steric hindrance of the N-methylated amino acid.

Solution-Phase Peptide Coupling Strategies

In solution-phase peptide synthesis (LPPS), the carboxyl group of the incoming amino acid is activated by a coupling reagent to facilitate its reaction with the amino group of the growing peptide chain. americanpeptidesociety.org Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used due to their efficiency and cost-effectiveness. americanpeptidesociety.org However, for sterically hindered couplings, such as those involving N-methylated amino acids, more potent coupling reagents are often necessary.

Phosphonium (B103445) and aminium/uronium salt-based reagents have proven to be highly effective for such challenging couplings. bachem.comuni-kiel.de Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP/HOAt are particularly effective for coupling N-protected N-methyl amino acids. nih.govpeptide.compeptide.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful coupling reagent that reacts faster and with less epimerization than many other reagents. peptide.compeptide.com

| Coupling Reagent Class | Examples | Key Features | Reference(s) |

| Carbodiimides | DCC, DIC | Cost-effective, efficient for standard couplings | americanpeptidesociety.org |

| Phosphonium Salts | PyAOP, PyBOP | Highly effective for sterically hindered couplings, including N-methyl amino acids | nih.govpeptide.compeptide.com |

| Aminium/Uronium Salts | HATU, HBTU | Fast reaction rates, low epimerization, effective for N-methyl amino acids | bachem.compeptide.compeptide.com |

Considerations for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for peptide assembly. biosynth.com However, the synthesis of peptides containing N-methylated amino acids on a solid support presents several challenges. nih.govacs.org The coupling of protected N-methylamino acids to other amino acids, especially to another N-methylated residue, often results in low yields. nih.govacs.org

To address this, optimized coupling reagents and protocols are essential. As in solution-phase synthesis, phosphonium and aminium/uronium reagents like PyAOP and HATU are preferred for their high efficiency in these difficult couplings. nih.govpeptide.com Additionally, side reactions such as diketopiperazine formation and fragmentation between consecutive N-methylamino acids can occur, particularly during the acidic cleavage of the peptide from the resin. nih.gov The duration of the cleavage step can significantly impact the final yield and purity of the N-methylated peptide. nih.gov

A common strategy for introducing N-methylation directly on the solid support is a three-step procedure involving sulfonylation, methylation, and desulfonylation. acs.org This method is compatible with standard SPPS protocols and has been optimized to reduce the total reaction time significantly. acs.org

Chemoselective Ligation Techniques for Peptide Assembly

Chemoselective ligation techniques provide a powerful alternative to traditional peptide synthesis, allowing for the coupling of unprotected peptide fragments in aqueous solution. nih.govoup.comwikipedia.org This approach is particularly valuable for the synthesis of large or complex peptides. nih.govoup.com

Native Chemical Ligation (NCL) is the most prominent of these methods. wikipedia.orgwikipedia.orgbiosyntan.de It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgbiosyntan.denih.gov The reaction is highly chemoselective and regioselective, forming a native peptide bond at the ligation site. wikipedia.orgnih.govmdpi.com While classic NCL requires an N-terminal cysteine, variations have been developed to ligate at other amino acid residues. mdpi.com

Another ligation approach is Ser/Thr ligation, which involves the condensation of a peptide segment with a C-terminal salicylaldehyde (B1680747) ester and another peptide with an N-terminal serine or threonine. wikipedia.org This reaction forms an N,O-benzylidene acetal-linked intermediate that, upon acidolysis, yields a natural peptide linkage. wikipedia.org These ligation techniques offer the potential to assemble this compound from smaller, more easily synthesized fragments.

Protecting Group Orthogonality and Selective Deprotection Regimes

The successful synthesis of this compound hinges on a well-designed protecting group strategy that ensures orthogonality. nih.goviris-biotech.denih.gov Orthogonal protecting groups can be selectively removed in any order under different chemical conditions, preventing unintended deprotection of other functional groups. biosynth.comiris-biotech.de

In the context of this dipeptide, a common orthogonal scheme would involve the use of a Boc (tert-butoxycarbonyl) group for the N-terminus of alanine (B10760859) and a benzyl (Bzl) group for the hydroxyl side chain of serine. The Boc group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the benzyl group is typically removed by hydrogenolysis. biosynth.comfishersci.co.uk This allows for the selective deprotection of the N-terminus for peptide bond formation without affecting the serine side chain protection.

The combination of Fmoc (9-fluorenylmethoxycarbonyl) for the N-terminus and a tBu (tert-butyl) group for the serine side chain represents another widely used orthogonal pair. iris-biotech.de The Fmoc group is base-labile (removed with piperidine), while the tBu group is acid-labile (removed with TFA). biosynth.comiris-biotech.de

Benzyl Ether Cleavage Methods (e.g., Catalytic Hydrogenolysis)

The O-benzyl ether on the serine residue is a common protecting group in peptide synthesis, prized for its stability under a range of conditions. However, its removal requires specific methods, with catalytic hydrogenolysis being the most prominent. youtube.com This technique involves the cleavage of the carbon-oxygen bond by reaction with hydrogen gas in the presence of a metal catalyst. youtube.comambeed.com

The process typically utilizes palladium on a carbon support (Pd/C) or platinum catalysts. ambeed.com The reaction cleaves the benzyl ether to yield the free hydroxyl group on the serine residue and toluene (B28343) as a byproduct. youtube.com A significant advantage of this method is its mildness and high yield. youtube.com

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. rsc.org This method employs hydrogen donor molecules, such as cyclohexene (B86901) or formic acid, in the presence of a palladium catalyst. rsc.orgacs.org For instance, using freshly prepared palladium black catalyst with cyclohexene can rapidly remove benzyl ether protecting groups from serine residues. rsc.org Selective cleavage of benzyl ethers can often be achieved by carefully selecting the catalyst, solvent, and reaction concentration. researchgate.net

While effective, catalytic hydrogenolysis can be complicated by the presence of other reducible functional groups within the molecule. acsgcipr.org Furthermore, sulfur-containing compounds or certain nitrogen and phosphorus lone pairs can poison the catalyst. acsgcipr.org In the context of this compound, the reaction conditions must be chosen to avoid unwanted side reactions.

Table 1: Methods for Benzyl Ether Cleavage

| Method | Catalyst | Hydrogen Source | Key Features & Considerations |

|---|---|---|---|

| Catalytic Hydrogenolysis | 10% Pd/C, Platinum | H₂ gas | High yield, clean reaction. youtube.com Catalyst can be poisoned by sulfur. acsgcipr.org |

| Transfer Hydrogenolysis | Palladium black, 10% Pd/C | Cyclohexene, Formic Acid | Avoids handling of H₂ gas. rsc.orgacs.org Can be faster than traditional hydrogenation. rsc.org |

| Acidic Cleavage | Strong acids (e.g., TFMSA/TFA) | N/A | Limited to substrates without other acid-sensitive groups. organic-chemistry.orgacs.org |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ | N/A | Offers high selectivity and mild conditions, tolerating many other functional groups. organic-chemistry.org |

N-Methyl Amine Protecting Group Considerations

The presence of an N-methyl group on the serine residue introduces specific challenges in peptide synthesis. N-methylation can enhance a peptide's bioavailability and stability by making it more resistant to enzymatic degradation. nih.gov However, from a synthetic standpoint, the secondary amine of N-methyl-serine is less nucleophilic than a primary amine, which can complicate the coupling reaction with the incoming L-alanine residue.

The synthesis of peptides containing N-methylated amino acids often requires specialized strategies. nih.gov One common approach involves the use of N-protected, N-methylated amino acid building blocks. A prominent method for the N-methylation of amino acids is the Biron-Kessler method, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) group to protect the amine. nih.gov This protection renders the remaining N-H bond acidic enough for methylation with reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov Following methylation, the o-NBS group is removed to reveal the N-methylated amine, which can then be coupled. nih.gov

When synthesizing this compound, the choice of the protecting group for the N-terminus of alanine is critical. It must be orthogonal to the conditions used for the synthesis and incorporation of the N-methyl-serine unit. nih.gov This means that the protecting group on alanine should remain intact during the methylation and deprotection steps of the serine residue and should be removable at a later stage without affecting other parts of the molecule, such as the O-benzyl ether or the newly formed peptide bond. nih.gov

Table 2: Strategies for Incorporating N-Methylated Amino Acids

| Strategy | Description | Key Reagents | Advantages |

|---|---|---|---|

| Building Block Approach | Synthesis using a pre-methylated and protected amino acid. | Fmoc-N-Me-AA-OH | Simplifies the main peptide synthesis sequence. |

| Biron-Kessler Method | Solid-phase N-methylation involving temporary sulfonamide protection. nih.gov | o-NBS-Cl, Dimethyl sulfate/Methyl iodide | Allows for the synthesis of custom N-methylated amino acids. nih.gov |

| Reductive Amination | N-mono-alkylation of amino acids. | Carbonyl compound, Reducing agent | A direct method for N-alkylation. |

Carbamate-Based Protecting Group De-protection Protocols (e.g., Boc, Cbz)

The Cbz (or Z) group is a well-established protecting group that is stable to a variety of conditions but can be readily removed by hydrogenolysis. total-synthesis.comcreative-peptides.com This is particularly convenient in the synthesis of this compound, as the deprotection of the Cbz group can potentially be performed simultaneously with the cleavage of the O-benzyl ether on the serine residue using catalytic hydrogenation. rsc.orgtotal-synthesis.com The mechanism involves reduction with H₂, which releases toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine. total-synthesis.com Alternatively, Cbz groups can be cleaved under acidic conditions, such as with HBr in acetic acid, although these conditions are harsher. total-synthesis.comcreative-peptides.com

The Boc group is another cornerstone of peptide synthesis, favored for its stability to basic conditions and its facile removal under acidic conditions. ucalgary.ca Typically, a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is used for Boc deprotection. reddit.com Other acidic protocols include using HCl in organic solvents like dioxane or methanol (B129727). rsc.orgyoutube.com While effective, these strong acidic conditions may not be suitable for complex molecules with other acid-sensitive functionalities. rsc.org Consequently, milder methods for Boc deprotection have been developed, such as using oxalyl chloride in methanol or employing catalytic amounts of certain Lewis acids. rsc.org

Table 3: Deprotection Protocols for Cbz Group

| Reagent/Method | Conditions | Mechanism | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C catalyst total-synthesis.comresearchgate.net | Reduction and subsequent decarboxylation. total-synthesis.com | Mild, high yield; can be orthogonal to Boc. total-synthesis.com Can simultaneously cleave benzyl ethers. rsc.org |

| Transfer Hydrogenation | H₂ donor (e.g., cyclohexene), Pd/C researchgate.net | Hydrogen transfer followed by reduction. total-synthesis.com | Avoids handling H₂ gas. researchgate.net |

| Acidolysis | HBr in Acetic Acid | Sₙ2 attack and decarboxylation. total-synthesis.com | Harsher conditions; can cleave other acid-labile groups. total-synthesis.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Nucleophilic attack. organic-chemistry.org | Useful for substrates with sensitive functionalities incompatible with hydrogenolysis or strong acids. organic-chemistry.org |

Table 4: Deprotection Protocols for Boc Group

| Reagent/Method | Conditions | Mechanism | Key Features |

|---|---|---|---|

| Acidolysis (TFA) | TFA in CH₂Cl₂ reddit.comrsc.org | Acid-catalyzed elimination. | Standard, highly effective method. reddit.com Can cleave other acid-sensitive groups. |

| Acidolysis (HCl) | HCl in organic solvent (e.g., Dioxane) rsc.org | Acid-catalyzed elimination. | Alternative to TFA, commonly used. rsc.org |

| Oxalyl Chloride/Methanol | Oxalyl chloride, Methanol, Room Temp. rsc.org | Electrophilic activation and cleavage. rsc.org | Mild conditions, high yields for diverse substrates. rsc.org |

| Thermal Deprotection | High temperature in various solvents. | Thermally induced elimination. | Can offer selectivity based on the amine structure (aryl vs. alkyl). acs.org |

Table 5: Compound Names

| Compound Name |

|---|

| This compound |

| L-Alanine |

| O-benzyl-L-serine |

| N-methyl-L-serine |

| Toluene |

| Dimethyl sulfate |

| Methyl iodide |

| Trifluoroacetic acid (TFA) |

| Dichloromethane (DCM) |

| Acetic acid |

| Hydrogen bromide (HBr) |

| Hydrogen chloride (HCl) |

| Dioxane |

| Methanol |

| 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) |

| Cyclohexene |

| Formic acid |

| Oxalyl chloride |

| 2-Mercaptoethanol |

| Potassium phosphate (B84403) (K₃PO₄) |

| Boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂) |

| tert-Butoxycarbonyl (Boc) |

Stereochemical Control and Enantiomeric Purity in Synthesis

Stereoselective Synthesis Approaches for Chiral Centers

The establishment of the correct configuration at each chiral center is the cornerstone of the synthesis of optically pure L-Alanyl-O-benzyl-N-methyl-L-serine. This is typically achieved by employing starting materials from the chiral pool, which are naturally occurring enantiomerically pure compounds. For this specific dipeptide, L-alanine and a suitable derivative of L-serine serve as the primary chiral building blocks.

The synthesis of the O-benzyl-N-methyl-L-serine moiety often requires a multi-step sequence where the stereochemistry of the starting L-serine must be preserved. A common strategy involves the protection of the amino and carboxyl groups of L-serine, followed by benzylation of the hydroxyl group and subsequent N-methylation. The choice of protecting groups and reaction conditions is critical to prevent racemization at the α-carbon. For instance, the use of mild bases and controlled temperatures during the N-methylation step is crucial to avoid epimerization.

One established method for the synthesis of N-methyl amino acids involves the formation of an oxazolidinone intermediate from the corresponding amino acid, followed by reductive cleavage. This approach has been shown to proceed with high stereochemical fidelity.

Table 1: Key Stereoselective Reactions in the Synthesis of this compound Precursors

| Reaction Step | Starting Material | Reagents and Conditions | Product | Key Consideration |

| O-Benzylation | N-protected L-serine | Benzyl (B1604629) bromide, NaH, THF | N-protected-O-benzyl-L-serine | Prevention of racemization at the α-carbon. |

| N-Methylation | N-protected-O-benzyl-L-serine | Formaldehyde, NaBH₄ (reductive amination) or CH₃I, Ag₂O | N-protected-O-benzyl-N-methyl-L-serine | Minimizing over-methylation and epimerization. |

| Oxazolidinone formation | L-serine derivative | Formaldehyde, acid catalyst | Oxazolidinone intermediate | Stereospecific cyclization. |

| Reductive cleavage | Oxazolidinone intermediate | Reducing agent (e.g., triethylsilane, TFA) | N-methyl-L-serine derivative | Retention of configuration. |

Diastereoselective Control during Peptide Coupling Reactions

The formation of the peptide bond between L-alanine and O-benzyl-N-methyl-L-serine is a critical step where a new stereochemical relationship is established, leading to the potential formation of diastereomers. The coupling of an N-methylated amino acid, such as N-methylserine, is known to be sterically hindered, which can slow down the reaction rate and increase the risk of epimerization of the activated amino acid, in this case, L-alanine.

To achieve high diastereoselectivity, the choice of coupling reagent and reaction conditions is paramount. Reagents that promote rapid amide bond formation while minimizing the lifetime of the activated species are preferred to suppress racemization. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to reduce side reactions and epimerization. More advanced phosphonium- and uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are often employed for coupling sterically hindered N-methylated amino acids.

The reaction solvent and temperature also play a significant role. Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are typically used. Lowering the reaction temperature can often reduce the rate of epimerization. The careful control of these parameters is essential to ensure that the L-L diastereomer is the major product. Partial epimerization during the coupling of a protected serine derivative has been observed, highlighting the sensitivity of this amino acid to racemization under basic conditions. nih.gov

Table 2: Influence of Coupling Reagents on Diastereoselectivity in Peptide Synthesis

| Coupling Reagent | Additive | Base | Common Side Reactions | Diastereoselectivity |

| DIC | HOBt | DIPEA | Racemization, dehydration | Moderate to High |

| HATU | - | DIPEA/Collidine | Racemization | High |

| PyBOP | - | DIPEA | Racemization | High |

| COMU | - | DIPEA | Racemization | Very High |

Analytical Methods for Chiral Purity and Enantiomeric Ratio Determination

Following the synthesis, it is imperative to verify the stereochemical integrity of the this compound dipeptide. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a direct and highly effective method for separating enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers of the analyte, leading to different retention times.

For the analysis of dipeptides like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. These phases can provide excellent separation of diastereomers. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve the best resolution. Zwitterionic chiral stationary phases have also been developed for the direct stereoselective resolution of small peptides. chiraltech.com

Alternatively, the dipeptide can be derivatized with a chiral derivatizing agent to form diastereomeric derivatives that can be separated on a standard achiral HPLC column. However, this indirect method introduces an additional reaction step and the risk of kinetic resolution or racemization during derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Enantiomeric Purity

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a compound. In a chiral environment, the nuclei of diastereomers are chemically non-equivalent and will exhibit different chemical shifts in the NMR spectrum.

For this compound, the ¹H NMR spectrum can be used to determine the ratio of the L-L and D-L (or L-D) diastereomers. Specific protons, such as the α-protons or the methyl protons of the alanine (B10760859) residue, may show distinct signals for each diastereomer, allowing for their integration and the calculation of the diastereomeric excess (d.e.). The use of high-field NMR instruments can improve the resolution of these signals. The diastereoselectivity of peptide coupling reactions can be determined in situ by NMR spectroscopy by integrating the signals of the resulting dipeptide diastereomers. nih.gov

For the determination of enantiomeric excess (e.e.), chiral solvating agents or chiral derivatizing agents can be used. Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. Chiral derivatizing agents react with the analyte to form stable diastereomers with distinct NMR spectra.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including complex peptides. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy of the parent compound, O-benzyl-L-serine, in a deuterated solvent like D₂O, reveals characteristic signals. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.44-7.47 ppm. chemicalbook.com The benzylic methylene (B1212753) protons (CH₂) adjacent to the ether oxygen show a signal at approximately δ 4.63 ppm, while the protons on the serine backbone, specifically the α-CH and β-CH₂, are observed around δ 3.93 ppm. chemicalbook.com For the related N-benzyl-L-serine methyl ester, the ten protons of the two phenyl groups resonate as a multiplet between δ 7.28-7.42 ppm. rsc.org The methylene protons of the benzyl groups appear as a singlet at δ 3.85 ppm. rsc.org

When incorporated into the dipeptide L-Alanyl-O-benzyl-N-methyl-L-serine, these signals would shift due to the formation of the amide bond and the presence of the N-methyl and alanyl groups. The N-methyl group would introduce a new singlet, while the alanine (B10760859) moiety would add signals for its α-CH (a quartet) and β-CH₃ (a doublet).

Table 1: Representative ¹H NMR Spectral Data for Related Compounds Note: Data is for related structural fragments, not the complete target molecule.

| Functional Group | Chemical Shift (δ) ppm (Solvent) | Compound |

|---|---|---|

| Benzyl Aromatic Protons | 7.44-7.47 (m) | O-Benzyl-DL-serine (D₂O) |

| Benzylic CH₂ | 4.628 | O-Benzyl-DL-serine (D₂O) |

| Serine α-CH | 3.93 | O-Benzyl-DL-serine (D₂O) |

| Benzyl Aromatic Protons | 7.28-7.42 (m) | N-benzyl-N-phenethylamine (CDCl₃) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For O-benzyl-DL-serine in D₂O, the carbonyl carbon of the carboxylic acid is observed at δ 172.43 ppm. chemicalbook.com The aromatic carbons of the benzyl group appear in the δ 129.08-138.12 ppm region, with the ipso-carbon at the highest chemical shift. chemicalbook.com The benzylic CH₂ carbon resonates at δ 73.86 ppm, the serine β-CH₂ at δ 68.81 ppm, and the α-CH carbon at δ 55.62 ppm. chemicalbook.com In N-Boc-O-benzyl-L-serine, the carbonyl carbon appears at δ 172.43 ppm. chemicalbook.com

For the target dipeptide, two distinct carbonyl signals would be expected, one for the alanine residue and one for the serine residue. The N-methylation on the serine residue would cause a downfield shift in the adjacent α-carbon and introduce a signal for the N-methyl carbon.

Table 2: Representative ¹³C NMR Spectral Data for Related Compounds Note: Data is for related structural fragments, not the complete target molecule.

| Carbon Atom | Chemical Shift (δ) ppm (Solvent) | Compound |

|---|---|---|

| C=O (Carboxyl) | 172.43 | O-Benzyl-DL-serine (D₂O) |

| C (Aromatic ipso) | 138.12 | O-Benzyl-DL-serine (D₂O) |

| CH (Aromatic) | 129.08 - 129.57 | O-Benzyl-DL-serine (D₂O) |

| CH₂ (Benzylic) | 73.86 | O-Benzyl-DL-serine (D₂O) |

| CH₂ (Serine β) | 68.81 | O-Benzyl-DL-serine (D₂O) |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules like dipeptides.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, linking the α-proton to the β-protons within each amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connections across the amide bond (e.g., correlation from the alanine α-proton to the serine carbonyl carbon) and confirming the position of the benzyl and N-methyl groups. For instance, a correlation from the N-methyl protons to the serine α-carbon and carbonyl carbon would confirm its location.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated monoisotopic mass for a related compound, N-benzyl-L-serine methyl ester (C₁₁H₁₅NO₃), is 209.10519334 g/mol . guidechem.com For this compound (C₁₄H₂₀N₂O₄), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, typically within a tolerance of a few parts per million (ppm), thus validating the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects and identifies them using mass spectrometry. For this compound, LC-MS would be the method of choice to assess its purity. The liquid chromatography step would separate the target dipeptide from any starting materials, by-products, or other impurities. The mass spectrometer would then confirm the identity of the main peak by its mass-to-charge ratio, providing simultaneous purity assessment and identity confirmation. This technique is widely applied in the analysis of synthetic peptides and amino acid derivatives. isotope.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for the identification of functional groups and for obtaining a detailed fingerprint of the molecular structure of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for functional group identification. For this compound, the IR spectrum would be expected to display a series of absorption bands corresponding to its constituent parts.

The presence of the amide linkage, central to the dipeptide structure, would give rise to several characteristic bands. The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and informative bands in the IR spectra of peptides and is expected to appear around 1650 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, would be found near 1550 cm⁻¹.

The benzyl ether moiety would be identifiable by the C-O-C stretching vibrations, typically in the 1250-1000 cm⁻¹ region, and the aromatic C-H stretching vibrations above 3000 cm⁻¹, as well as characteristic aromatic ring vibrations (C=C stretching) in the 1600-1450 cm⁻¹ range. The carboxylic acid group would exhibit a broad O-H stretching band from 3300 to 2500 cm⁻¹ and a C=O stretching vibration around 1710 cm⁻¹. The N-methyl group would introduce specific C-H stretching and bending vibrations.

Table 2: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3100 |

| Amide I (C=O Stretch) | ~1650 | |

| Amide II (N-H Bend, C-N Stretch) | ~1550 | |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | ~1710 | |

| Benzyl Ether | Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| C-O-C Stretch | 1250 - 1000 | |

| Alkyl | C-H Stretch (including N-CH₃) | 2980 - 2850 |

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in aromatic rings and the peptide backbone.

For this compound, the Raman spectrum would provide valuable information about the benzyl group. The aromatic ring breathing modes of the benzyl group would produce sharp, intense peaks, which are characteristic of substituted benzenes. The C-H stretching vibrations of the aromatic ring would also be prominent.

The amide I and amide III bands are also observable in Raman spectra and can provide information about the secondary structure of the peptide backbone. The amide I band appears in a similar region to that in the IR spectrum, while the amide III band, a complex mix of C-N stretching and N-H bending, is typically found between 1200 and 1300 cm⁻¹. The vibrations associated with the Cα-C and C-N bonds of the peptide backbone also give rise to characteristic Raman signals.

Raman spectroscopy is also sensitive to the vibrations of the sulfur-containing side chain in cysteine, if it were present, but for this compound, the focus would be on the vibrations of the alanine and serine side chains, as well as the modifications. The C-C stretching vibrations of the peptide backbone and side chains would be visible in the 800-1200 cm⁻¹ region. Research on L-serine itself has provided a basis for understanding its vibrational modes, which would be modified by the peptide bond formation and substitutions in the target dipeptide. researchgate.netresearchgate.net

Table 3: Key Raman Shifts Expected for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Benzyl Group | Aromatic Ring Breathing | ~1000 |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Aromatic C=C Stretch | 1600 - 1580 | |

| Amide | Amide I (C=O Stretch) | ~1650 |

| Amide III | 1300 - 1200 | |

| Peptide Backbone | Cα-C Stretch | 950 - 800 |

| Cα-N Stretch | 1150 - 1050 | |

| Alkyl | C-H Stretch (including N-CH₃) | 3000 - 2850 |

Conformational Analysis and Computational Molecular Modeling

Theoretical Conformational Analysis of Dipeptide Derivatives

The conformational space available to a dipeptide is primarily defined by the torsion angles of its backbone. However, modifications such as N-methylation and the introduction of bulky side-chain protecting groups can significantly alter this landscape.

Ramachandran Plot Analysis of Dipeptide Linkages

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions of the backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid residue in a peptide. proteopedia.orgwikipedia.org For a standard L-alanine residue, the plot shows well-defined favored regions corresponding to right-handed alpha-helical (αR) and beta-sheet (β) conformations. researchgate.net The L-serine residue exhibits a similar, though slightly more dispersed, pattern due to potential hydrogen bonding between its side-chain hydroxyl group and the peptide backbone.

In the context of L-Alanyl-O-benzyl-N-methyl-L-serine, the Ramachandran plot for the L-alanine residue is expected to resemble that of a typical alanine-containing dipeptide, with its conformational freedom largely dictated by steric clashes between its methyl side chain and the backbone atoms of the adjacent N-methylated serine.

Influence of N-Methylation on Peptide Backbone and Side Chain Conformational Preferences

N-methylation, the substitution of the amide proton with a methyl group, has profound consequences for peptide conformation. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, preventing the formation of common secondary structures like α-helices and β-sheets that rely on these interactions. nih.gov Furthermore, the steric bulk of the N-methyl group restricts the accessible conformational space for the preceding residue.

For the L-Alanyl residue preceding the N-methyl-L-serine, the allowed φ-ψ space on the Ramachandran plot is significantly reduced. The presence of the N-methyl group on the serine nitrogen introduces steric hindrance that disfavors conformations in the α-helical region. Consequently, the conformational preferences are often shifted towards more extended or turn-like structures.

The N-methylated serine residue itself also experiences altered conformational preferences. The cis-peptide bond, which is generally energetically unfavorable in non-proline residues, becomes more accessible upon N-methylation. The energy difference between the cis and trans conformations of the X-N(Me)Ser peptide bond is smaller compared to the non-methylated analogue, leading to a potential mixture of isomers in solution.

| Modification | Effect on Backbone | Key Conformational Impact |

| N-Methylation | Loss of amide proton, steric hindrance | Reduced allowed φ-ψ space for preceding residue, increased propensity for cis-peptide bonds, disruption of α-helical and β-sheet structures. |

Table 1: Influence of N-Methylation on Peptide Backbone. This table summarizes the key conformational consequences of N-methylating a peptide backbone.

Impact of O-Benzylation on Serine Side Chain Rotamers

The conformation of the serine side chain is described by the chi (χ) torsion angles. For an unmodified serine residue, the side chain can adopt various rotameric conformations, often stabilized by hydrogen bonds between the hydroxyl group and the backbone. The introduction of a bulky benzyl (B1604629) group at the oxygen atom (O-benzylation) significantly alters these preferences.

The primary effect of O-benzylation is steric. The large benzyl group will sterically clash with the peptide backbone and the N-methyl group, restricting the rotation around the Cα-Cβ (χ1) and Cβ-O (χ2) bonds of the serine side chain. This leads to a more defined set of preferred rotamers compared to the unmodified serine. The most stable rotameric states will be those that minimize the steric interactions between the benzyl group and the rest of the molecule. While off-rotamer conformations are observed in protein structures, the energetic penalty for such conformations in a sterically hindered environment like this dipeptide is expected to be significant. nih.gov

Computational Chemistry Approaches

To gain a more detailed and dynamic understanding of the conformational landscape of this compound, computational chemistry methods are indispensable.

Molecular Mechanics (MM) Calculations for Conformational Space Exploration

Molecular mechanics (MM) calculations, utilizing force fields such as AMBER or CHARMM, are a powerful tool for exploring the potential energy surface of a molecule. scirp.org By systematically rotating the flexible dihedral angles (φ, ψ, and χ) and calculating the corresponding energy, a conformational map can be generated.

For this compound, MM calculations can be used to:

Generate Ramachandran plots for both the alanine (B10760859) and N-methylserine residues, explicitly showing the sterically allowed and disallowed regions as influenced by the modifications.

Identify the low-energy conformations of the entire dipeptide.

Determine the preferred rotameric states of the O-benzyl-serine side chain.

Studies on similar dipeptides have shown that MM calculations can effectively predict the major conformational families present in solution. nih.gov

| Computational Method | Application | Expected Outcome for this compound |

| Molecular Mechanics (MM) | Conformational space exploration | Identification of low-energy conformers, generation of modified Ramachandran plots, prediction of side-chain rotamer preferences. |

| Molecular Dynamics (MD) | Dynamic conformational behavior | Simulation of conformational transitions over time, analysis of solvent effects, calculation of average properties. |

Table 2: Computational Approaches for Conformational Analysis. This table outlines the application of molecular mechanics and molecular dynamics in studying the conformation of the target dipeptide.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While MM calculations provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational transitions and fluctuations of the dipeptide in a simulated environment, such as in a solvent. scirp.org

For this compound, MD simulations can provide valuable insights into:

The relative populations of different conformers at a given temperature.

The timescale of transitions between different conformational states.

The influence of solvent molecules on the conformational equilibrium.

The dynamic behavior of the flexible O-benzyl group.

Quantum Chemical (QC) Calculations

Quantum chemical calculations offer a detailed and accurate method for investigating the electronic structure and, consequently, the conformational preferences of molecules. These methods are instrumental in understanding the intrinsic properties of this compound in the absence of solvent.

While specific ab initio studies on this compound are not prevalent in the literature, the principles from studies on related N-methylated peptides can be applied for a theoretical analysis. osti.gov Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of peptides due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to locate the low-energy conformations.

The N-methylation on the serine residue is a critical structural feature. In computational studies of N-methylated alanine peptides, it has been observed that the amide bond geometry is typically trans. osti.gov The presence of the methyl group on the nitrogen atom restricts the available conformational space for the backbone dihedral angles (phi, ψ), often favoring helical structures that are stabilized by carbonyl-carbonyl interactions rather than traditional hydrogen bonds. osti.gov

Møller–Plesset perturbation theory (MP2) can provide a higher level of accuracy for the single-point energy calculations of the DFT-optimized geometries, offering a more refined understanding of the relative stabilities of different conformers.

A theoretical application of these methods to this compound would involve systematically rotating the key dihedral angles, followed by geometry optimization to find all possible energy minima on the potential energy surface. The expected low-energy conformers would likely exhibit a restricted range of backbone dihedral angles due to the steric hindrance imposed by the N-methyl and O-benzyl groups.

For a molecule of this size, hybrid QM/MM methods like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach can be particularly useful. This method allows for a high-level quantum mechanical treatment of a chemically significant part of the molecule, while the rest of the system is treated with a more computationally efficient molecular mechanics force field.

In the case of this compound, the peptide backbone and the N-methyl group could be defined as the QM region to accurately capture the electronic effects influencing the amide bond and the backbone conformation. The bulky O-benzyl group, which primarily exerts steric influence, could be treated at the MM level to reduce computational expense. This approach would be particularly valuable when studying the molecule's interaction with other molecules or a solvent environment.

Analysis of Intramolecular Hydrogen Bonding and Steric Interactions

The conformational preferences of this compound are significantly governed by the balance between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions.

The N-methylation of the serine residue precludes the formation of a conventional intramolecular hydrogen bond involving the N-H group of serine. This is a crucial difference compared to its non-methylated counterpart. However, the amide N-H of the alanine residue can still act as a hydrogen bond donor, potentially forming a hydrogen bond with the carbonyl oxygen of the N-methyl-serine residue, which would lead to a folded or turn-like conformation.

Steric interactions are expected to play a dominant role in dictating the conformation of this dipeptide. The primary sources of steric strain are:

The bulky O-benzyl group on the serine side chain.

The N-methyl group on the serine residue.

The methyl group of the alanine side chain.

| Interacting Groups | Type of Interaction | Expected Impact on Conformation |

| Alanine N-H and Serine C=O | Hydrogen Bonding | May favor folded or turn-like structures. |

| O-benzyl and peptide backbone | Steric Hindrance | Restricts rotation around serine side-chain and backbone bonds. |

| N-methyl and O-benzyl groups | Steric Hindrance | Creates a crowded environment, limiting conformational freedom of serine. |

| Alanine CH3 and peptide backbone | Steric Hindrance | Influences the φ (phi) dihedral angle of the alanine residue. |

Solvation Effects on Conformation through Computational Models

The conformation of peptides can be highly sensitive to the solvent environment. acs.org Computational models can simulate these effects, providing insights into how the structure of this compound might change in different media.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. This approach can be used to study how the relative energies of different conformers change from the gas phase to a solvent like water or a less polar organic solvent. For instance, in polar solvents, conformations with a larger dipole moment might be preferentially stabilized.

| Computational Model | Approach | Insights Gained for this compound |

| Implicit Solvation (e.g., PCM) | Treats solvent as a continuum with a given dielectric constant. | Provides relative stabilities of conformers in different solvents. |

| Explicit Solvation (MD simulations) | Surrounds the peptide with individual solvent molecules. | Reveals dynamic conformational changes and specific peptide-solvent interactions. |

Applications in Advanced Organic Synthesis and Peptidomimetic Research

L-Alanyl-O-benzyl-N-methyl-L-serine as a Versatile Chiral Building Block

In the intricate field of peptide synthesis, the use of protected dipeptide building blocks offers significant advantages over the stepwise addition of single amino acids. researchgate.netnih.gov this compound serves as an exemplary chiral building block, streamlining the synthetic process and facilitating the introduction of specific modifications at precise locations within a peptide sequence.

The primary roles of its constituent parts are:

L-Alanine: Provides a simple, chiral residue commonly found in natural peptides.

O-benzyl-L-serine: The serine hydroxyl group is protected by a benzyl (B1604629) (Bzl) ether. The benzyl group is a well-established protecting group in peptide synthesis, stable to a wide range of reaction conditions but readily removable by methods such as catalytic hydrogenation or strong acids like anhydrous hydrogen fluoride. creative-peptides.compeptide.com This protection prevents unwanted side reactions of the hydroxyl group during peptide coupling steps.

N-methyl-L-serine: The methylation of the amide nitrogen atom is a critical modification. Synthesizing N-methylated peptides can be challenging, as the coupling to an N-methylated amino acid is often sterically hindered and slow. nih.govspringernature.com By using a pre-formed dipeptide where this difficult coupling has already been accomplished, subsequent synthesis steps are simplified.

Table 1: Properties of Protecting Groups Relevant to the Dipeptide Building Block

| Protecting Group | Abbreviation | Group Protected | Common Removal Conditions | Key Advantage |

|---|---|---|---|---|

| Benzyl | Bzl | Serine side-chain hydroxyl (-OH) | Catalytic Hydrogenation (H₂/Pd); Strong Acid (HF, TFMSA) | Stable to both acidic and basic conditions used for Nα-deprotection in Boc and Fmoc strategies, respectively. peptide.com |

| tert-Butoxycarbonyl | Boc | N-terminal α-amino (-NH₂) | Moderate Acid (Trifluoroacetic Acid, TFA) | Widely used in solid-phase peptide synthesis; orthogonal to Bzl group removal by hydrogenation. creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | N-terminal α-amino (-NH₂) | Mild Base (e.g., 20% Piperidine (B6355638) in DMF) | Allows for acid-labile side-chain protecting groups; orthogonal to Bzl group removal. creative-peptides.com |

Incorporation into Complex Peptide and Peptidomimetic Scaffolds

The incorporation of this compound into larger molecules is central to the field of peptidomimetics, where the goal is to design peptide-like molecules with improved therapeutic properties, such as enhanced stability and oral bioavailability. researchgate.netnih.gov

The design of peptidomimetics relies on strategic modifications to the parent peptide structure. The inclusion of N-methylated and O-benzylated residues follows key principles:

Enhancing Proteolytic Resistance: The N-methyl group on the serine residue sterically hinders the approach of proteases, making the adjacent peptide bond resistant to enzymatic cleavage. researchgate.netmdpi.com This modification is a cornerstone of designing peptides with longer in vivo half-lives.

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can help lock the molecule into its biologically active conformation. cipsm.de

Side-Chain Protection for Synthesis: The O-benzyl group on the serine is primarily a synthetic tool. It ensures that the nucleophilic hydroxyl side chain does not interfere with the formation of amide bonds during the elongation of the peptide chain. peptide.comchemimpex.com It is intended for removal in the final stages to reveal the functional serine residue.

The N-methylation of a peptide amide bond has profound and predictable effects on the backbone structure. The substitution of the amide proton with a methyl group eliminates the capacity of that nitrogen to act as a hydrogen bond donor. mdpi.com This has several consequences:

Disruption of Secondary Structures: Standard secondary structures like α-helices and β-sheets are stabilized by a network of hydrogen bonds between backbone amide protons and carbonyl oxygens. The introduction of an N-methyl group disrupts this network, acting as a "helix-breaker" or "sheet-breaker."

Stabilization of β-Turns: While disrupting some structures, N-methylation can promote others. It significantly lowers the energy barrier for cis-trans isomerization of the preceding peptide bond. This often results in the stabilization of β-turn conformations that feature a cis-amide bond, which is otherwise energetically unfavorable in non-proline residues. mdpi.com

Increased Enzymatic Stability: Proteases recognize and bind to their substrates through specific side-chain interactions and by forming hydrogen bonds with the peptide backbone. The N-methyl group not only provides steric hindrance but also removes a key hydrogen-bonding interaction point, drastically reducing the peptide's susceptibility to enzymatic degradation. nih.gov

Table 2: Influence of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Structural/Chemical Rationale |

|---|---|---|

| Conformational Flexibility | Decreased | Restricts rotation around the N-Cα and C-N bonds; introduces steric constraints. cipsm.de |

| Hydrogen Bonding | Eliminates H-bond donor capability | Amide proton (N-H) is replaced by an N-CH₃ group. mdpi.com |

| Proteolytic Stability | Increased | Steric hindrance at the amide bond and disruption of enzyme-substrate recognition. researchgate.net |

| Membrane Permeability | Generally Increased | Reduces polar surface area and masks a hydrogen bond donor, increasing lipophilicity. semanticscholar.org |

| Secondary Structure | Disrupts α-helices and β-sheets; can stabilize β-turns | Prevents requisite hydrogen bonding patterns; promotes cis-amide bond formation. mdpi.com |

From a structural standpoint, incorporating an N-methylated residue can significantly alter how a peptide interacts with its biological target.

Pre-organization for Binding: By reducing conformational flexibility, N-methylation can pre-organize the peptide into a conformation that is complementary to the receptor's binding site. This reduces the entropic penalty that must be paid upon binding, potentially leading to a significant increase in binding affinity. nih.gov

Alteration of Hydrogen Bonding Networks: The loss of an amide proton can be either detrimental or beneficial. If the native peptide requires that specific hydrogen bond for receptor recognition, N-methylation will decrease affinity. However, if that hydrogen bond is not critical, or if the space it occupies is hydrophobic, replacing the proton with a methyl group can lead to more favorable hydrophobic or van der Waals interactions, thereby enhancing binding. nih.gov

Role of the Serine Side Chain: After deprotection of the benzyl group, the serine hydroxyl group becomes available to interact with the receptor. As both a hydrogen bond donor and acceptor, this hydroxyl group can form critical contacts that anchor the ligand in the binding pocket. The specific orientation of this side chain, dictated by the constrained backbone, is crucial for establishing these precise interactions.

Role in the Synthesis of Natural Product Analogs and Derivatives

Many biologically active natural products are peptides that contain N-methylated amino acids, such as the immunosuppressant Cyclosporin A and the antibiotic Dactinomycin. enamine.netupc.edu The chemical synthesis of these complex molecules and their analogs is a significant challenge. Building blocks like this compound are invaluable in this context.

The strategy of "diverted total synthesis" allows chemists to create analogs of a natural product by incorporating modified building blocks into the synthetic route. rsc.org By replacing a native dipeptide sequence in a natural product with this compound, researchers can systematically probe the function of N-methylation at specific sites. This approach is fundamental to structure-activity relationship (SAR) studies, which aim to:

Identify the minimal structural components required for biological activity.

Optimize potency and selectivity by introducing modifications.

Improve the pharmacokinetic profile of a natural product lead compound. nih.gov

Development of Chemical Probes and Enzyme Substrates for Academic Studies

Modified peptides are powerful tools for biochemical and cell biology research. This compound can serve as a precursor for the development of specialized chemical probes and enzyme substrates.

Enzyme Inhibitors and Modified Substrates: The high resistance of N-methylated peptide bonds to proteolysis makes them ideal for designing enzyme inhibitors. A peptide sequence containing this dipeptide could act as a competitive inhibitor that binds to a protease's active site but cannot be cleaved, effectively blocking the enzyme's function. mdpi.comnih.gov Alternatively, it can be used to create substrates that are cleaved only by highly specific enzymes, allowing for the design of selective assays.

Chemical Probes: Chemical probes are used to identify, track, or modulate biological targets. The O-benzyl protecting group on the serine side chain can be strategically replaced with other functional moieties. For example, it could be substituted with:

A fluorophore (e.g., fluorescein, rhodamine) to visualize the peptide's localization in cells via microscopy.

A biotin tag for use in affinity purification experiments (e.g., pull-down assays) to identify binding partners.

A photo-crosslinking group to covalently trap and identify receptor proteins upon UV irradiation.

These probes, benefiting from the enhanced stability and conformational definition conferred by the N-methyl group, are critical for elucidating complex biological pathways and validating new drug targets. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.